Mirogabalin besylate

Catalog No.
S535508
CAS No.
1138245-21-2
M.F
C18H25NO5S
M. Wt
367.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mirogabalin besylate

CAS Number

1138245-21-2

Product Name

Mirogabalin besylate

IUPAC Name

2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid

Molecular Formula

C18H25NO5S

Molecular Weight

367.5 g/mol

InChI

InChI=1S/C12H19NO2.C6H6O3S/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8;7-10(8,9)6-4-2-1-3-5-6/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15);1-5H,(H,7,8,9)/t9-,10-,12-;/m1./s1

InChI Key

OKJXJRVWXYRSAN-TXULWXBWSA-N

SMILES

CCC1=CC2C(C1)CC2(CC(=O)O)CN.C1=CC=C(C=C1)S(=O)(=O)O

Solubility

Soluble in DMSO and in water

Synonyms

DS-5565; DS 5565; DS5565; A-2000700; Mirogabalin; Mirogabalin besylate.

Canonical SMILES

CCC1=CC2C(C1)CC2(CC(=O)O)CN.C1=CC=C(C=C1)S(=O)(=O)O

Isomeric SMILES

CCC1=C[C@@H]2[C@H](C1)C[C@@]2(CC(=O)O)CN.C1=CC=C(C=C1)S(=O)(=O)O

Description

The exact mass of the compound Mirogabalin besylate is 367.1453 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO and in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mirogabalin besylate is a novel compound primarily developed for the treatment of neuropathic pain, particularly associated with diabetic peripheral neuropathy and postherpetic neuralgia. It acts as a selective ligand for the alpha-2-delta subunit of voltage-gated calcium channels, which are crucial in the modulation of neurotransmitter release and pain signaling pathways. The chemical structure of mirogabalin besylate is represented by the formula C12H19NO2C_{12}H_{19}NO_2 and its IUPAC name is 2-[(1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid .

Typical of organic compounds, particularly those involving functional groups such as carboxylic acids and amines. It is synthesized through a series of reactions that involve the formation of the bicyclic structure and subsequent modifications to introduce the amino group and acetic acid moiety. The compound's solubility in water is approximately 1.53 mg/mL, which influences its formulation in pharmaceutical applications .

Mirogabalin exhibits potent analgesic effects through its selective binding to the alpha-2-delta subunits of voltage-gated calcium channels. In vitro studies have demonstrated that it has a higher binding affinity for these subunits compared to pregabalin, another well-known gabapentinoid . The dissociation constants for mirogabalin are reported as 13.5 nmol/L for the alpha-2-delta-1 subunit and 22.7 nmol/L for the alpha-2-delta-2 subunit, indicating its strong interaction with these targets . Furthermore, mirogabalin has shown efficacy in reducing pain behaviors in various animal models, suggesting its potential utility in clinical settings.

The synthesis of mirogabalin besylate involves multiple steps starting from simpler organic precursors. Key methods include:

  • Formation of Bicyclic Structure: Utilizing cyclization reactions to create the bicyclic framework.
  • Introduction of Functional Groups: Adding amino and acetic acid groups through amination and carboxylation reactions.
  • Salt Formation: Converting mirogabalin into its besylate form to enhance solubility and stability for pharmaceutical use.

The synthesis has been optimized to ensure high yield and purity suitable for clinical applications .

Mirogabalin besylate is primarily indicated for:

  • Neuropathic Pain: Approved for treating conditions like diabetic peripheral neuropathy and postherpetic neuralgia.
  • Potential Use in Fibromyalgia: Preliminary studies suggest effectiveness in managing fibromyalgia-related pain .

Its unique mechanism of action differentiates it from other analgesics, providing an alternative for patients who may not respond well to traditional therapies.

Studies have evaluated the interaction profile of mirogabalin with various receptors and enzymes. It has shown minimal interaction with cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions compared to other medications metabolized through these pathways . Adverse reactions reported include dizziness, somnolence, and weight changes, which are common among gabapentinoids but occur at manageable rates .

Mirogabalin besylate belongs to a class of compounds known as gabapentinoids, which also includes:

CompoundBinding Affinity (alpha-2-delta-1)Dissociation Half-LifePrimary Indications
MirogabalinHigher than pregabalin11.1 hoursNeuropathic pain
PregabalinLower than mirogabalin1.4 hoursNeuropathic pain, epilepsy
GabapentinLower than pregabalinVariableEpilepsy, neuropathic pain

Mirogabalin's unique binding characteristics and longer dissociation half-life from the alpha-2-delta-1 subunit contribute to its distinct therapeutic profile compared to other gabapentinoids. This results in potentially enhanced analgesic efficacy with fewer central nervous system side effects .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

367.14534407 g/mol

Monoisotopic Mass

367.14534407 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

01F4FRP8YL

Dates

Modify: 2023-07-15
1: Calandre EP, Rico-Villademoros F, Slim M. Alpha(2)delta ligands, gabapentin, pregabalin and mirogabalin: a review of their clinical pharmacology and therapeutic use. Expert Rev Neurother. 2016 Nov;16(11):1263-1277. Epub 2016 Jul 7. Review. PubMed PMID: 27345098.
2: Yin OQ, Merante D, Truitt K, Miller R. Population pharmacokinetic modeling and simulation for assessing renal impairment effect on the pharmacokinetics of mirogabalin. J Clin Pharmacol. 2016 Feb;56(2):203-12. doi: 10.1002/jcph.584. Epub 2015 Sep 2. PubMed PMID: 26138993.
3: Vinik A, Rosenstock J, Sharma U, Feins K, Hsu C, Merante D; DS5565-A-U201 US Phase II Study Investigators. Efficacy and safety of mirogabalin (DS-5565) for the treatment of diabetic peripheral neuropathic pain: a randomized, double-blind, placebo- and active comparator-controlled, adaptive proof-of-concept phase 2 study. Diabetes Care. 2014 Dec;37(12):3253-61. doi: 10.2337/dc14-1044. Epub 2014 Sep 17. PubMed PMID: 25231896.
4: Hutmacher MM, Frame B, Miller R, Truitt K, Merante D. Exposure-response modeling of average daily pain score, and dizziness and somnolence, for mirogabalin (DS-5565) in patients with diabetic peripheral neuropathic pain. J Clin Pharmacol. 2016 Jan;56(1):67-77. doi: 10.1002/jcph.567. Epub 2015 Aug 20. PubMed PMID: 26073181.
5: Alcántara Montero A, Ibor Vidal PJ. [Mirogabalin: The next pregabalin?]. Semergen. 2016 Oct 20. pii: S1138-3593(16)30158-7. doi: 10.1016/j.semerg.2016.07.014. [Epub ahead of print] Spanish. PubMed PMID: 27773622.
6: Brown K, Ohwada S, Warren V, Zahir H, Dishy V. (405) A single ascending-dose study of mirogabalin in healthy subjects: safety, tolerability, pharmacokinetic, and pharmacodynamic results. J Pain. 2016 Apr;17(4S):S76. doi: 10.1016/j.jpain.2016.01.382. Epub 2016 Mar 24. PubMed PMID: 28162650.
7: Merante D, Rosenstock J, Sharma U, Feins K, Hsu C, Vinik A; DS-5565-A-U201?US Phase 2 Study Investigators. Efficacy of Mirogabalin (DS-5565) on Patient-Reported Pain and Sleep Interference in Patients with Diabetic Neuropathic Pain: Secondary Outcomes of a Phase II Proof-of-Concept Study. Pain Med. 2017 Mar 23. doi: 10.1093/pm/pnw342. [Epub ahead of print] PubMed PMID: 28371941.
8: Jansen M, Merante D, Currie A, Velinova M, Brown K, Zahir H. (403) Co-administration of mirogabalin and zolpidem in healthy subjects: results from a randomized, double-blind, drug-drug interaction study. J Pain. 2016 Apr;17(4S):S75. doi: 10.1016/j.jpain.2016.01.380. Epub 2016 Mar 24. PubMed PMID: 28162647.

Explore Compound Types